molecular formula C15H12OS B11872694 1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one CAS No. 62615-32-1

1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one

Cat. No.: B11872694
CAS No.: 62615-32-1
M. Wt: 240.3 g/mol
InChI Key: JFTVAJFLZSCUID-UHFFFAOYSA-N
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Description

1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of 1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:

Properties

CAS No.

62615-32-1

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

1-(3-methylbenzo[g][1]benzothiol-2-yl)ethanone

InChI

InChI=1S/C15H12OS/c1-9-12-8-7-11-5-3-4-6-13(11)15(12)17-14(9)10(2)16/h3-8H,1-2H3

InChI Key

JFTVAJFLZSCUID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC3=CC=CC=C32)C(=O)C

Origin of Product

United States

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